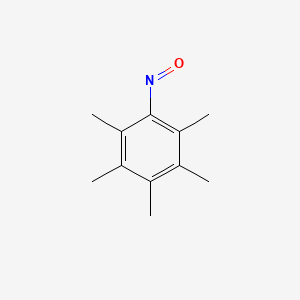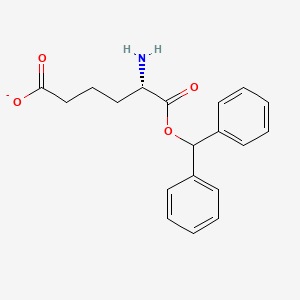
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is a synthetic compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxido and oxo groups on the L-norleucinate backbone, followed by the introduction of the diphenylmethyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxido and oxo groups to hydroxyl groups.
Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features.
Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different functional groups on the backbone.
Uniqueness
Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
71264-13-6 |
|---|---|
Formule moléculaire |
C19H20NO4- |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(5S)-5-amino-6-benzhydryloxy-6-oxohexanoate |
InChI |
InChI=1S/C19H21NO4/c20-16(12-7-13-17(21)22)19(23)24-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13,20H2,(H,21,22)/p-1/t16-/m0/s1 |
Clé InChI |
UKLQERDWRGDMKU-INIZCTEOSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)[C@H](CCCC(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(CCCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

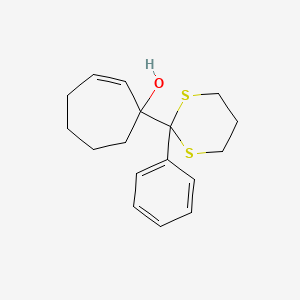
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)



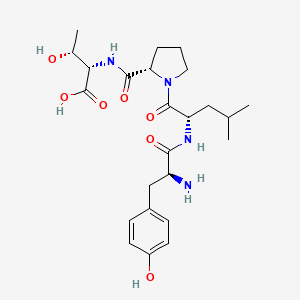
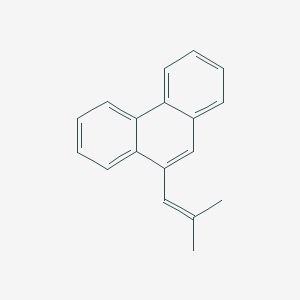
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
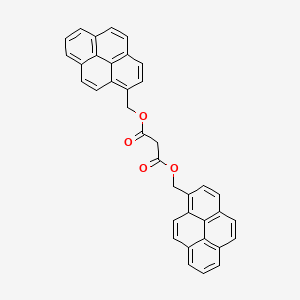
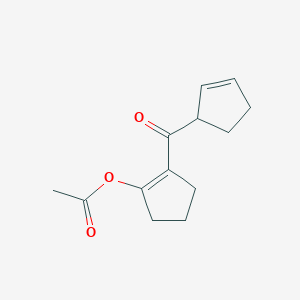
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
